C.I. Mordant Blue 13

Description

BenchChem offers high-quality C.I. Mordant Blue 13 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about C.I. Mordant Blue 13 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

1264367-70-5 |

|---|---|

Molecular Formula |

C16H11ClN2O9S2 |

Molecular Weight |

474.9 g/mol |

IUPAC Name |

3-[(5-chloro-2-hydroxyphenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonic acid |

InChI |

InChI=1S/C16H11ClN2O9S2/c17-8-1-2-11(20)10(5-8)18-19-15-13(30(26,27)28)4-7-3-9(29(23,24)25)6-12(21)14(7)16(15)22/h1-6,20-22H,(H,23,24,25)(H,26,27,28) |

InChI Key |

KBLPVLOHGYMDQP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to C.I. Mordant Blue 13 (CAS 1058-92-0)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of C.I. Mordant Blue 13, a synthetic dye with significant applications in the textile industry and biological sciences. We will delve into its chemical and physical properties, explore the mechanism of its mordanting action, provide a detailed experimental protocol for its use in wool dyeing, and discuss its safety profile. This document is intended to be a valuable resource for researchers and professionals working with this versatile chromophore.

Core Chemical Identity and Physicochemical Properties

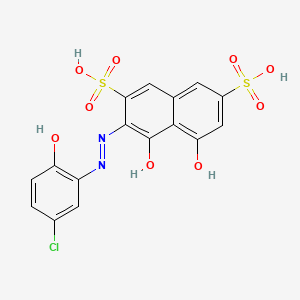

C.I. Mordant Blue 13, also known by several synonyms including Eriochrome Blue SE and Sunchromine Fast Blue MB, is a single azo dye.[1][2] Its chemical structure is based on a 3-(5-chloro-2-hydroxyphenylazo)-4,5-dihydroxy-2,7-naphthalenedisulfonic acid backbone, and it is typically supplied as a disodium salt.[1][2]

The synthesis of C.I. Mordant Blue 13 involves the diazotization of 2-amino-4-chlorophenol, which is then coupled with 4,5-dihydroxynaphthalene-2,7-disulfonic acid.[2] This process results in a molecule with multiple functional groups that are critical to its function as a mordant dye.

A summary of its key physicochemical properties is presented in the table below:

| Property | Value | Source(s) |

| CAS Number | 1058-92-0 | [1] |

| C.I. Number | 16680 | [1] |

| Molecular Formula | C₁₆H₉ClN₂Na₂O₉S₂ | [1][2] |

| Molecular Weight | 518.81 g/mol | [2] |

| Appearance | Blue to dark blue or brown-black powder with a metallic luster. | [1][2][3] |

| Solubility | Soluble in water (magenta color), soluble in Cellosolve, and slightly soluble in ethanol.[2] Water solubility is 50 g/L at 80°C.[2] | [2] |

| λmax | 526.0 to 530.0 nm and 552.0 to 556.0 nm (in MeOH) | |

| Melting Point | 233°C (lit.) | [3] |

| Boiling Point | 126°C/10mmHg (lit.) | [3] |

Colorimetric Behavior in Solution:

C.I. Mordant Blue 13 exhibits distinct color changes in response to varying pH levels. In concentrated sulfuric acid, it dissolves to form a dark blue solution, which turns magenta upon dilution.[2] In concentrated nitric acid, it forms a brown-light red solution.[2] An aqueous solution of the dye is magenta and becomes blue-purple in the presence of concentrated sodium hydroxide.[2]

Caption: Chemical Structure of C.I. Mordant Blue 13.

Mechanism of Action: The Art of Mordanting

The efficacy of C.I. Mordant Blue 13 as a dye, particularly for natural fibers like wool and silk, lies in its ability to form coordination complexes with metal ions.[4] This process, known as mordanting, significantly enhances the dye's fastness to washing and light.[1][4]

The dye molecule possesses several functional groups, including hydroxyl (-OH) and azo (-N=N-) groups, which act as ligands, donating lone pairs of electrons to a central metal ion.[5] This chelation process results in the formation of a stable, colored metal-dye complex that is firmly anchored to the fiber. The metal ion, typically a transition metal such as chromium, aluminum, iron, or copper, acts as a bridge between the dye molecule and the functional groups present in the protein fibers of wool and silk (e.g., carboxyl, amino, and hydroxyl groups).

The choice of mordant can also influence the final color of the dyed fabric, as different metal ions will form complexes with slightly different absorption spectra.

Caption: Simplified workflow of the mordanting process.

Experimental Protocol: Dyeing of Wool with C.I. Mordant Blue 13

This protocol provides a detailed, step-by-step methodology for dyeing wool yarn using C.I. Mordant Blue 13 with an alum mordant. It is crucial to adhere to all safety precautions throughout the process.

Materials:

-

Wool yarn (pre-scoured to remove impurities)

-

C.I. Mordant Blue 13

-

Potassium aluminum sulfate (alum)

-

Cream of tartar (optional, helps to brighten colors and soften wool)

-

Distilled or deionized water

-

Non-reactive dye pot (stainless steel or enamel)

-

Heating source (hot plate or stove)

-

Glass stirring rods

-

Weighing scale

-

pH meter or pH strips

-

Safety goggles, gloves, and a lab coat

Procedure:

Part A: Mordanting the Wool

-

Preparation: Weigh the dry wool yarn. All subsequent chemical amounts will be based on this weight (Weight of Fiber, WOF). For every 100g of wool, you will need 10-15g of alum.[6]

-

Mordant Solution: In a small amount of hot water, dissolve the alum completely.

-

Mordant Bath: Fill the dye pot with enough cool water to allow the wool to be fully submerged and move freely. Add the dissolved alum solution to the pot and stir well.

-

Adding the Wool: Thoroughly wet the scoured wool yarn in lukewarm water before introducing it to the mordant bath. This ensures even uptake of the mordant.

-

Heating: Slowly heat the mordant bath to a simmer (around 80-90°C).[7] Do not boil, as this can damage the wool fibers.

-

Mordanting Time: Maintain the simmer for one hour, stirring gently every 15 minutes to ensure even mordanting.[7]

-

Cooling: After one hour, turn off the heat and allow the wool to cool down slowly in the mordant bath. For best results, leave it to cool overnight.

-

Rinsing: Gently remove the mordanted wool and rinse it thoroughly with lukewarm water until the water runs clear.

Part B: Dyeing the Mordanted Wool

-

Dye Solution: Weigh the C.I. Mordant Blue 13 powder. The amount will depend on the desired depth of shade; a good starting point is 1-2% of the WOF. In a separate container, make a paste of the dye powder with a small amount of warm water, then add more hot water to fully dissolve it.

-

Dye Bath: Fill a clean dye pot with enough lukewarm water to cover the wool. Add the dissolved dye solution and stir well.

-

Dyeing: Add the wet, mordanted wool to the dye bath.

-

Heating: Slowly heat the dye bath to a simmer (80-90°C).

-

Dyeing Time: Maintain the simmer for one hour, stirring gently periodically.

-

Cooling: Turn off the heat and allow the wool to cool in the dyebath. This allows for maximum dye uptake.

-

Rinsing and Drying: Once cooled, remove the dyed wool and rinse with lukewarm water until the water runs clear. Gently squeeze out excess water and hang to dry away from direct sunlight.

Caption: Experimental workflow for dyeing wool.

Safety and Handling

As with any chemical, proper safety precautions should be observed when handling C.I. Mordant Blue 13.

-

Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.[3]

-

Inhalation: Avoid inhaling the dust.[3] Use in a well-ventilated area or with appropriate respiratory protection.

-

Contact: Avoid contact with skin and eyes.[3] In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.[3]

Currently, there is limited publicly available specific toxicological data, such as LD50 values, for C.I. Mordant Blue 13.[8][9][10][11] Therefore, it should be handled with the care afforded to all laboratory chemicals with unknown long-term toxicological profiles.

Applications Beyond Textiles

While its primary use is in the textile industry, C.I. Mordant Blue 13 also finds applications in other scientific fields:

-

Histological Staining: It is used as a biological stain to visualize cellular structures in microscopic analysis.[1]

-

Environmental Monitoring: The dye can be used in the detection of heavy metals in water samples due to its chelating properties.[1]

Conclusion

C.I. Mordant Blue 13 is a valuable and versatile chemical for researchers and industrial professionals. Its rich color, excellent fastness properties when used with a mordant, and its utility in both textile and biological applications make it a compound of significant interest. A thorough understanding of its chemical properties, mechanism of action, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use.

References

-

World Dye Variety. (2012, September 11). Mordant Blue 13. Retrieved from [Link]

-

Chemguide. (n.d.). Interpreting C-13 NMR spectra. Retrieved from [Link]

-

World Dye Variety. (2012, May 15). Reactive Blue 13. Retrieved from [Link]

-

Wild Colours. (n.d.). Scouring, Mordanting & Dyeing Wool. Retrieved from [Link]

- Al-Adilee, K. J., & Al-Jibori, S. A. (2009). Synthesis and Spectral Studies of Mn(II) and Cu(II) Complexes with 4,5 - dihydroxy - 3- ( phpnyl azo) -2,7- disulfonic acid disodium naphthalene salt. Tikrit Journal of Pure Science, 14(3).

-

PubChem. (n.d.). 4,5-Dihydroxy-3-(phenyldiazenyl)naphthalene-2,7-disulfonic acid. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Dyeing wool with natural dyes and natural mordants. Retrieved from [Link]

-

Cosmetic Ingredient Review. (2023, April 27). Safety Assessment of Basic Blue 7 as Used in Cosmetics. Retrieved from [Link]

-

Botanical Colors. (n.d.). How to Mordant. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Annual review of cosmetic ingredient safety assessments: 2005/2006. Retrieved from [Link]

-

Fuzhou Contay Biotechnology Co., Ltd. (2026, January 25). Disodium 3-(5-Chloro-2-Hydroxyphenylazo)-4,5-Dihydroxynaphthalene-2,7-Disulphonate. Retrieved from [Link]

-

Cosmetic Ingredient Review. (2019, May 10). Safety Assessment of Basic Red 76 as Used in Cosmetics. Retrieved from [Link]

-

Myra Made Color. (2020, December 6). How To Mordant: Alum. Retrieved from [Link]

-

YouTube. (2025, November 4). Natural Dyeing Part 1 | How to Mordant Wool with Alum. Retrieved from [Link]

- MDPI. (2022). Metal Complexes with Hydroxyflavones: A Study of Anticancer and Antimicrobial Activities. Molecules, 27(15), 4935.

-

International Science Community Association. (2013, October 18). Synthesis, Spectral Properties and Applications of Some Mordant and Disperse Mono Azo Dyes Derived from 2-amino-1, 3-benzothiazole. Retrieved from [Link]

-

Cosmetic Ingredient Review. (2021, August 20). Safety Assessment of Basic Yellow 57 as Used in Cosmetics. Retrieved from [Link]

- PubMed. (2010). Final amended safety assessment of hydroquinone as used in cosmetics. International Journal of Toxicology, 29(4_suppl), 274S-88S.

- Baghdad Science Journal. (2017). Synthesis, Characterization of New Metal Complexes of Ligand [3-(4-hydroxyphenyl). Baghdad Science Journal, 14(3).3).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Disodium 3-(5-Chloro-2-Hydroxyphenylazo)-4,5-Dihydroxynaphthalene-2,7-Disulphonate Manufacturer & Supplier China | Properties, Safety, Uses, SDS [sulfonic-acid.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Mordanting Wool | Wild Colours natural dyes [wildcolours.co.uk]

- 8. cir-safety.org [cir-safety.org]

- 9. cir-safety.org [cir-safety.org]

- 10. cir-safety.org [cir-safety.org]

- 11. Final amended safety assessment of hydroquinone as used in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]

Plasmocorinth B: Structural Characterization and Stability Profiles in Analytical Applications

Executive Summary

Plasmocorinth B (C.I. 16680), also known as Eriochrome Blue SE or Mordant Blue 13, is a diazo-based metallochromic indicator critical for the high-precision complexometric determination of Calcium (Ca²⁺) and the speciation of Vanadium (V) in aqueous matrices.[1] Unlike the more common Eriochrome Black T, Plasmocorinth B exhibits superior selectivity for calcium in the presence of magnesium at high pH (12–13), eliminating the need for extensive masking agents.

This guide provides a rigorous analysis of the molecular architecture, stability limitations, and validated protocols for deploying Plasmocorinth B in quantitative analysis.

Molecular Architecture & Chelation Mechanism

Structural Identity

Plasmocorinth B is a disulfonated azo dye.[1] Its efficacy as a chelator stems from its tridentate ligand structure, which allows it to form stable 1:1 complexes with metal ions through a "pincer" mechanism.[1]

-

IUPAC Name: Disodium 3-(5-chloro-2-hydroxyphenylazo)-4,5-dihydroxy-2,7-naphthalenedisulfonate[1]

-

CAS Number: 1058-92-0[1]

-

Molecular Formula: C₁₆H₉ClN₂Na₂O₉S₂[1]

-

Molecular Weight: ~518.8 g/mol [1]

Functional Moieties

The molecule comprises two primary aromatic systems linked by an azo group (-N=N-):[1]

-

5-Chloro-2-hydroxyphenyl Ring: The chlorine atom at the 5-position exerts an electron-withdrawing effect, modulating the pKa of the phenolic hydroxyl group and stabilizing the metal complex.[1]

-

Dihydroxynaphthalene Disulfonate Ring: Contains two sulfonic acid groups (-SO₃Na) that ensure high water solubility.[1] The hydroxyl groups at positions 4 and 5 are critical for resonance stabilization, but the hydroxyl at position 4 (ortho to the azo link) participates directly in chelation.

The Chelation "Claw"

Upon coordination with a metal ion (e.g., Ca²⁺), Plasmocorinth B acts as a tridentate ligand .[1] The metal ion is coordinated by:

-

The oxygen of the phenolic hydroxyl group (deprotonated).[1]

-

One nitrogen atom of the azo linkage.[1]

-

The oxygen of the naphthyl hydroxyl group (ortho to the azo bond).[1]

This rigid coordination geometry induces a shift in electron delocalization, resulting in the characteristic color change (Bathochromic shift).[1]

Figure 1: Competitive chelation mechanism during Calcium titration.[1] The indicator is displaced by EDTA due to the higher stability constant of the Ca-EDTA complex.

Stability Profile

The stability of Plasmocorinth B is heavily dependent on pH and light exposure. Unlike solid-state stability, solution-state stability requires strict control.[1]

Physicochemical Stability Data

| Parameter | Condition | Stability Status | Observation |

| pH Tolerance | Acidic (pH < 3.[1]5) | High | Stable form for Vanadium(IV) speciation.[1] |

| pH Tolerance | Alkaline (pH > 11) | Moderate | Prone to oxidation over time (days).[1] Prepare fresh for Ca titration. |

| Thermal | < 25°C (Solid) | High | Stable for years if stored dry.[1] |

| Photostability | UV Irradiation | Low | Rapidly degrades in the presence of photocatalysts (e.g., TiO₂). |

| Shelf Life | Aqueous Soln.[1][2] | Low | 1-2 weeks at 4°C; susceptible to fungal growth and hydrolysis.[1] |

Photocatalytic Degradation Warning

Research indicates that Plasmocorinth B is susceptible to oxidative degradation via hydroxyl radicals ([1]•OH) when exposed to UV light in the presence of semiconductors like TiO₂.[1]

-

Implication: Standard solutions must be stored in amber glass bottles to prevent photobleaching, which manifests as a loss of color intensity and endpoint sharpness.[1]

Analytical Utility & Protocols

Protocol A: Calcium Determination (High pH)

This protocol is specific for determining Calcium in water or biological fluids where Magnesium interference must be minimized without precipitation.[1]

Reagents:

-

Buffer: 1.0 M Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) to adjust pH to ~12–13.[1]

-

Titrant: 0.01 M EDTA Standard Solution.

-

Indicator: 0.1% (w/v) Plasmocorinth B in distilled water (Prepare fresh weekly).[1]

Workflow:

-

Sample Prep: Pipette aliquot of sample containing Ca²⁺ into a conical flask.

-

Alkalinization: Add KOH/NaOH dropwise until pH reaches 12.5. Note: At this pH, Mg²⁺ precipitates as Mg(OH)₂ and does not interfere.[1]

-

Indicator Addition: Add 3–4 drops of Plasmocorinth B.[1] The solution should turn Pink/Red .

-

Titration: Titrate with 0.01 M EDTA with vigorous swirling.

-

Endpoint: The color transitions sharply from Pink/Red to Blue/Violet .

Self-Validation Step: If the endpoint is purple/sluggish, the pH may be insufficient (<12), allowing partial Mg²⁺ interference.[1] Re-check pH and ensure it is >12.

Protocol B: Vanadium Speciation

Plasmocorinth B is used to differentiate Vanadium species based on complex formation in acidic media.[1]

Workflow:

-

Conditioning: Adjust sample pH to 3.0–3.5 using acetate buffer.

-

Reaction: Add Plasmocorinth B. It selectively complexes with V(V) or V(IV) depending on oxidation state preparation.

-

Detection: Measure absorbance at 526 nm (Isosbestic point or Lambda max for the complex).[1]

-

Separation (Optional): The complex can be retained on IP-RP-HPLC columns for trace analysis.

Figure 2: Workflow for Vanadium speciation using Plasmocorinth B, highlighting the critical pH control step.

References

-

Sigma-Aldrich. Plasmocorinth B Dye Content 60%.[1] Product Specification. Available at:

-

ResearchGate. Photobleaching of Plasmocorinth B solution in contact with different TiO2 films. Available at:

-

PubChem. Plasmocorinth B (Compound Summary). National Library of Medicine.[1] Available at:

-

ChemBK. Eriochrom Blue SE Properties and Applications. Available at: [1]

-

CymitQuimica. Eriochrome Blue Black (Synonym Analysis). Available at: [1]

Sources

Technical Monograph: Physicochemical Profiling & Analytical Utility of C.I. 16680 (Mordant Violet 5)

The following technical guide is structured to provide an authoritative, deep-dive analysis of C.I. 16680 (Mordant Violet 5), tailored for research scientists and pharmaceutical analysts.

Executive Summary

C.I. 16680 , chemically designated as Mordant Violet 5 (CAS: 2092-55-9), is a mono-azo dye characterized by its high affinity for polyvalent metal cations. While historically categorized as a textile mordant, its contemporary relevance lies in bio-analytical chemistry and pharmaceutical quality control . It serves as a sensitive chelating agent for the spectrophotometric determination of trace metals (Al³⁺, Ga³⁺, Fe³⁺) and as a model substrate for evaluating azo-reductase activity in metabolic toxicity studies. This guide delineates its structural dynamics, chelation mechanics, and validated protocols for analytical deployment.

Molecular Identity & Structural Dynamics

Chemical Definition

-

IUPAC Name: Sodium 5-hydroxy-6-[(2-hydroxynaphthyl)azo]benzenesulphonate

-

Common Aliases: Solochrome Violet RS, Acid Alizarin Violet N, Chrome Violet B.

-

Molecular Formula:

[1][2]

Azo-Hydrazone Tautomerism

The stability and spectral properties of C.I. 16680 are governed by an intramolecular proton transfer equilibrium. In solution, the molecule exists in a resonance hybrid between the azo-phenol and keto-hydrazone forms.

-

Significance: The hydrazone form is thermodynamically favored in polar solvents, contributing to the dye's resistance to photobleaching. However, the azo form is the active species in metal chelation, where the deprotonation of the hydroxyl groups facilitates coordinate bonding.

Ionization States

The dye exhibits distinct spectral shifts based on pH, driven by the stepwise ionization of its sulfonic acid and hydroxyl groups.

-

pH < 3.0: Fully protonated (Orange/Red).

-

pH 7.0 - 9.0: Mono-anionic/Di-anionic transition (Violet).

-

pH > 11.0: Fully deprotonated (Blue/Purple).

Physicochemical Profile

The following data aggregates experimental values for analytical method development.

| Parameter | Value / Characteristic | Contextual Note |

| Solubility | Water: ~50 g/L (80°C); Ethanol: Soluble | High water solubility is due to the sulfonate group ( |

| 501 nm (pH 7) | Shifts bathochromically upon metal complexation. | |

| pKa Values | Critical for buffer selection. Optimal chelation occurs when -OH groups are ionizable. | |

| Appearance | Dark reddish-brown powder | Hygroscopic; store in desiccator. |

| Stability | Stable in acidic media; susceptible to reduction. | Incompatible with strong oxidizing agents (peroxides). |

Chelation Chemistry & Mechanism

The analytical utility of C.I. 16680 stems from its tridentate ligand behavior. It forms stable coordinate covalent bonds with metals through an O,N,O-donor set :

-

Oxygen from the phenolic hydroxyl.

-

Nitrogen from the azo linkage (

). -

Oxygen from the naphtholic hydroxyl.

Metal Complexation Pathway

The following diagram illustrates the transition from the free ligand state to the metal-complexed state, highlighting the critical pH dependency.

Figure 1: Reaction pathway for the formation of the Metal-Mordant Violet 5 complex. Note the requirement for pH buffering to facilitate deprotonation.

Validated Analytical Protocol: Determination of Trace Aluminum

Objective: Quantify trace Aluminum (Al³⁺) impurities in pharmaceutical excipients or water samples. Principle: Al³⁺ forms a stable, violet-colored complex with C.I. 16680 at pH 5.0, exhibiting a bathochromic shift from the free dye.

Reagents & Preparation

-

Stock Dye Solution (1 mM): Dissolve 0.366 g of C.I. 16680 in 1 L of deionized water. Filter through a 0.45 µm membrane.

-

Acetate Buffer (pH 5.0): Mix 2 M sodium acetate and 2 M acetic acid to achieve pH 5.0.

-

Standard Al Solution (1000 ppm): Use NIST-traceable standard.

Workflow Methodology

Figure 2: Step-by-step spectrophotometric workflow for Aluminum determination using C.I. 16680.

Protocol Steps

-

Sample Aliquot: Transfer 1.0 mL of sample into a 25 mL volumetric flask.

-

Interference Control: Add 1.0 mL of 1% Ascorbic Acid solution (reduces Fe³⁺ to Fe²⁺, which does not interfere).

-

Buffering: Add 5.0 mL of Acetate Buffer (pH 5.0).

-

Dye Addition: Add 2.0 mL of 1 mM C.I. 16680 solution.

-

Thermal Acceleration: Heat in a water bath at 60°C for 10 minutes to ensure complete complexation (kinetic stability).

-

Measurement: Cool to room temperature. Dilute to mark with water. Measure Absorbance (

) at 556 nm against a reagent blank.

Self-Validation Check:

-

Linearity: Construct a calibration curve from 0.05 to 2.0 µg/mL Al.

must be -

Blank Correction: The reagent blank (dye + buffer + water) will have absorbance. Subtract this value from all sample readings.

Safety & Toxicological Context

For drug development professionals, understanding the metabolic fate of C.I. 16680 is crucial if used in biological models.

Azo Reduction Hazard

Like many azo dyes, C.I. 16680 is susceptible to reductive cleavage by azoreductase enzymes present in human gut microbiota and liver microsomes.

-

Reaction:

-

Metabolites: Cleavage yields sulfonated aminophenols and aminonaphthols. While sulfonation generally reduces lipophilicity and systemic absorption, the generation of primary aromatic amines warrants strict handling controls to prevent inhalation or ingestion.

Handling Precautions

-

PPE: Nitrile gloves, lab coat, and P95 respirator (powder form is fine and dispersible).

-

Waste: Dispose of as hazardous chemical waste (do not pour down drains due to aquatic toxicity potential).

References

-

PubChem. (2025).[4] C.I.[2][3][4][5][6] Mordant Violet 5 - Compound Summary. National Library of Medicine. [Link]

-

World Dye Variety. (2012). Mordant Violet 5: Properties and Applications.[3][5][Link]

-

Ahmed, M. J., & Hossan, J. (1995). Spectrophotometric determination of aluminium by morin (Comparative methodology). Talanta, 42(8), 1135-1142.[7] [Link]

-

ChemBK. (2024). C.I.[2][3][4][5][6] Mordant Violet 5 Physicochemical Properties.[Link]

-

Danish Environmental Protection Agency. (1999). Toxicity and Fate of Azo Dyes.[8][9][10][Link]

Sources

- 1. chembk.com [chembk.com]

- 2. chembk.com [chembk.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. C.I. Pigment Violet 3 | C20H19N3 | CID 14885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. worlddyevariety.com [worlddyevariety.com]

- 6. Mordant Blue 13 (16680) [chembk.com]

- 7. Spectrophotometric determination of aluminium by morin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Toxicity and Fate of Azo Dyes, Danish Environmental Protection Agency [www2.mst.dk]

- 9. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Advanced Spectrophotometric Profiling of Eriochrome Blue SE (Mordant Blue 13)

Topic: Spectral absorption characteristics of Eriochrome Blue SE Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

Eriochrome Blue SE (EBSE), chemically designated as C.I. Mordant Blue 13 (CAS: 1058-92-0), serves as a critical metallochromic indicator and spectrophotometric reagent in analytical chemistry. Unlike its congener Eriochrome Black T, EBSE exhibits superior stability in alkaline matrices and distinct spectral shifts that allow for the precise quantification of Magnesium (Mg²⁺) and Calcium (Ca²⁺) in complex biological and environmental fluids. This guide delineates the spectral absorption characteristics, acid-base equilibria, and metal-complexation mechanics of EBSE, providing a validated framework for its application in high-sensitivity assays.

Physicochemical Architecture

Molecular Identity and Chromophores

EBSE is a disulfonated azo dye. Its chromophoric system relies on the conjugation between the naphthalene ring and the azo (-N=N-) linkage, modulated by auxochromic hydroxyl (-OH) groups. The specific arrangement of these functional groups dictates its pH-dependent spectral behavior.

| Property | Specification |

| IUPAC Name | Disodium 3-[(5-chloro-2-hydroxyphenyl)azo]-4,5-dihydroxynaphthalene-2,7-disulfonate |

| Synonyms | Plasmocorinth B, Mordant Blue 13 |

| Molecular Formula | C₁₆H₉ClN₂Na₂O₉S₂ |

| Molecular Weight | 518.81 g/mol |

| Solubility | Soluble in water (Magenta/Red in acid; Blue in alkali) |

| pKa Values | pK₁: 7.56, pK₂: 9.3, pK₃: 12.4 [1] |

Electronic Transitions

The absorption spectrum of EBSE is dominated by

Spectral Dynamics and Equilibria

pH-Dependent Spectral Profiles

EBSE functions as a polyprotic acid. Its color and absorption maximum (

-

Acidic/Neutral Species (

): In the pH range of 2.0–7.0, the dye exists primarily in a protonated form, exhibiting a Magenta/Red color with a -

Alkaline Species (

/

Metal-Ligand Complexation Mechanism

The utility of EBSE in complexometry arises from its ability to form stable chelates with metal ions (M²⁺).

-

The Chelate Effect: When the blue alkaline form of EBSE binds to Mg²⁺ or Ca²⁺, the ligand undergoes a conformational change and electronic redistribution.

-

Hypsochromic Shift: The formation of the Metal-EBSE complex results in a shift back to shorter wavelengths (Blue

Red). The complex absorbs strongly at 530–540 nm . -

Contrast Mechanism: The analytical signal is derived from the spectral contrast between the Blue free dye (

nm) and the Red metal complex (

Figure 1: Structural and spectral transformation pathway of Eriochrome Blue SE upon pH adjustment and metal complexation.

Experimental Protocol: Spectrophotometric Determination

Reagent Preparation

To ensure reproducibility, reagents must be prepared using Class A volumetric glassware and ultra-pure water (18.2 MΩ·cm).

-

EBSE Stock Solution (1 mM): Dissolve 0.519 g of Eriochrome Blue SE in 100 mL of deionized water. Store in an amber bottle to prevent photodegradation. Stability is approx. 1 week.

-

Buffer Solution (pH 10): Dissolve 70 g of Ammonium Chloride (

) in 570 mL of concentrated Ammonia ( -

Masking Agents: Prepare 10% Potassium Cyanide (KCN) solution (Caution: Toxic) if heavy metal interference (Cu, Ni, Fe) is suspected.

Measurement Workflow

This protocol quantifies Magnesium via the absorbance of the Mg-EBSE complex.

-

Blank Preparation: Mix 2.0 mL Buffer (pH 10) + 1.0 mL EBSE Stock + 7.0 mL Water. (Color: Blue).[1][2][3][4]

-

Sample Preparation: Mix 2.0 mL Buffer (pH 10) + 1.0 mL EBSE Stock + x mL Sample (containing Mg²⁺) + (7-x) mL Water. (Color: Red/Violet).[2]

-

Equilibration: Allow the mixture to stand for 5 minutes at room temperature (

). -

Spectroscopy: Measure Absorbance at 535 nm (Absorbance maximum of the complex).

-

Note: At 535 nm, the Blue free dye has lower absorbance compared to the Red complex. A differential measurement against the reagent blank maximizes sensitivity.

-

Figure 2: Step-by-step spectrophotometric workflow for Magnesium determination using EBSE.

Validation & Troubleshooting

Interference Management

EBSE is not perfectly selective. Heavy metals can block the indicator (irreversible binding).

-

Iron/Copper: Mask with Triethanolamine or Cyanide.

-

Calcium: If analyzing Mg specifically, Ca can be precipitated as oxalate or masked with EGTA (though EBSE also binds Ca, EBT is often preferred for total hardness, while Calcon is preferred for Ca alone). EBSE is often used for Mg when Ca is sequestered.

Stability and Storage

-

Hydrolysis: The azo linkage is stable, but the sulfonated groups make the dye hygroscopic. Store powder in a desiccator.

-

Solution Stability: Aqueous solutions of EBSE are more stable than Eriochrome Black T, which oxidizes rapidly. However, fresh preparation is recommended weekly [3].

References

-

ChemBK. (n.d.). Eriochrom Blue SE - Physico-chemical Properties. Retrieved from [Link]

-

Tum, P., & Oduor, F. (2020). Effect of pH on the Spectral Properties of Acid Orange Seven and Plasmocorinth B Dyes in Aqueous Systems. The International Journal of Humanities & Social Studies. Retrieved from [Link]

- Diehl, H., & Lindstrom, F. (1959). Eriochrome Black T and Its Stability. Analytical Chemistry. (Contextual grounding from standard analytical texts regarding azo dye stability).

Sources

Plasmocorinth B: A Technical Monograph on Mordant Blue 13

The following technical guide is structured to provide a rigorous, mechanism-first analysis of Plasmocorinth B (Mordant Blue 13). It moves beyond surface-level descriptions to explore the chemical engineering, historical context, and analytical precision that define this compound's utility in modern science.[1]

From Azo Synthesis to Chelation Precision

Executive Summary

Plasmocorinth B (CI Mordant Blue 13) is a synthetic azo dye that serves as a critical tool in analytical chemistry and environmental science.[1] While historically developed as a textile colorant capable of forming durable metal complexes ("mordants") with wool and silk, its primary scientific value today lies in complexometric titrimetry .[1] It is the indicator of choice for the selective determination of Calcium (Ca²⁺) in the presence of Magnesium (Mg²⁺), offering a distinct colorimetric endpoint where other indicators, such as Eriochrome Black T, fail due to interference.[1] This guide details its synthesis, chelation mechanism, and validated experimental protocols.

Chemical Identity & Structure

Plasmocorinth B belongs to the class of o,o'-dihydroxyazo dyes .[1] Its structure features a central azo group (-N=N-) bridging a chlorinated phenol ring and a sulfonated naphthalene ring.[1] This configuration is not merely chromogenic; it creates a "terdentate" ligand pocket capable of sequestering metal ions with high stability constants.[1]

| Property | Detail |

| Common Name | Plasmocorinth B |

| Synonyms | Mordant Blue 13, Eriochrome Blue SE, Sunchromine Fast Blue MB |

| CAS Number | 1058-92-0 |

| Chemical Formula | C₁₆H₉ClN₂Na₂O₉S₂ |

| IUPAC Name | Disodium 3-[(5-chloro-2-hydroxyphenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonate |

| Chromophore | Azo group (-N=N-) conjugated with aromatic systems |

| Auxochromes | Hydroxyl (-OH) and Sulfonic acid (-SO₃H) groups |

Structural Logic

The molecule consists of two key moieties:[1]

-

Diazo Component: Derived from 2-amino-4-chlorophenol .[1] The chlorine atom at the para position to the amine (meta to hydroxyl) modulates the acidity of the phenolic proton, tuning the metal-binding affinity.[1]

-

Coupling Component: Derived from Chromotropic Acid (1,8-dihydroxynaphthalene-3,6-disulfonic acid).[1][2] This bulky naphthalene core provides water solubility (via sulfonate groups) and the second hydroxyl group necessary for chelation.[1]

Historical Development

The Azo Revolution (Late 19th Century)

The genesis of Plasmocorinth B traces back to the post-Perkin era of dye chemistry, where the focus shifted from natural extracts to synthetic azo coupling.[1] The "Mordant" designation refers to the dye's original industrial application: it required a metal salt (usually chromium) to "bite" (French: mordre) into the fabric fiber, forming a wash-fast lake pigment.[1]

The Schwarzenbach Shift (1940s)

The dye's transition from textile mills to analytical laboratories occurred during the "Schwarzenbach Revolution."[1] Gerold Schwarzenbach, the father of complexometry, identified that the same metal-binding properties that made mordant dyes wash-fast could be exploited to detect metal ions in solution. He recognized that Plasmocorinth B had a specific affinity for Calcium at high pH, a condition where Magnesium precipitates as Mg(OH)₂, allowing for the selective titration of Calcium —a breakthrough for water hardness analysis.[1]

Synthesis & Manufacturing

The synthesis of Plasmocorinth B is a classic example of diazotization-coupling , a reaction sequence that demands strict pH and temperature control to prevent decomposition of the unstable diazonium intermediate.[1]

Validated Synthesis Protocol

Reagents:

Workflow:

-

Diazotization: 2-Amino-4-chlorophenol is dissolved in dilute HCl and cooled to 0–5°C. Sodium nitrite solution is added dropwise.[1] The amine group is converted into a diazonium salt (R-N₂⁺ Cl⁻).[1] Critical Control: Temperature must remain <5°C to prevent phenol formation via hydrolysis.[1]

-

Coupling: Chromotropic acid is dissolved in water with Sodium Carbonate to maintain an alkaline pH (approx.[1] pH 9-10).[1] The cold diazonium solution is slowly added to this coupling bath.[1]

-

Precipitation: The azo dye forms immediately as a deep blue/violet solution.[1] The product is salted out using Sodium Chloride (NaCl), filtered, and dried.[1]

Caption: Synthesis pathway of Plasmocorinth B via azo coupling of a diazonium salt with a naphthalene derivative.

Mechanism of Action: The Chelation Switch

The utility of Plasmocorinth B as an indicator relies on a metallochromic shift .[1] The dye exists in two distinct colored states depending on whether it is free or bound to a metal ion.[1]

The Terdentate Ligand System

The dye binds metal ions (specifically Ca²⁺) through three donor atoms:[1]

-

Phenolic Oxygen (from the chlorophenol ring).[1]

-

Azo Nitrogen (one of the nitrogen atoms in the -N=N- bridge).[1]

-

Naphtholic Oxygen (from the chromotropic acid moiety).[1]

This forms two fused chelate rings (one 5-membered, one 6-membered), creating a highly stable complex.[1]

Colorimetric Transition

-

Free Dye (pH 12-13): Blue.[1] In highly alkaline conditions, the phenolic protons are dissociated, and the delocalized π-electron system absorbs in the yellow/orange region, reflecting blue.[1]

-

Metal-Dye Complex (Ca-Dye): Red/Pink.[1] When Ca²⁺ binds, it perturbs the electron distribution of the azo system (ligand field effect), shifting the absorption maximum and causing the solution to appear pink.[1]

The Titration Logic: During titration with EDTA (Ethylenediaminetetraacetic acid), the EDTA (a hexadentate ligand) has a higher affinity for Calcium than the Plasmocorinth B dye does.[1]

-

Start: Ca²⁺ is bound to Plasmocorinth B. Solution is Pink .[1]

-

Titration: EDTA strips Ca²⁺ from the dye complex.[1]

-

Endpoint: All Ca²⁺ is bound to EDTA.[1] Plasmocorinth B is released in its free form.[1] Solution turns Blue .

Caption: Metallochromic mechanism showing the displacement of the pink Ca-Dye complex by EDTA to release the blue free dye.[1]

Validated Protocol: Selective Determination of Calcium

This protocol is the industry standard for analyzing calcium hardness in water samples containing magnesium.[1]

Why Plasmocorinth B?

Standard indicators like Eriochrome Black T (EBT) function at pH 10, where both Ca²⁺ and Mg²⁺ react.[1] To measure Ca²⁺ alone, one must raise the pH to >12 to precipitate Mg²⁺ as Mg(OH)₂.[1] However, EBT is unstable and loses its color contrast at this high pH.[1] Plasmocorinth B remains stable and retains a sharp Pink-to-Blue endpoint at pH 12-13. [1]

Experimental Workflow

| Parameter | Specification |

| Analyte | Calcium (Ca²⁺) |

| Interference Control | Magnesium (Mg²⁺) is masked via precipitation at pH 12 |

| Titrant | 0.01 M EDTA Standard Solution |

| Indicator | Plasmocorinth B (ground 1:100 with NaCl solid) |

| Buffer/Base | 1 M Sodium Hydroxide (NaOH) or KOH |

Step-by-Step Procedure:

-

Sample Prep: Pipette 50.0 mL of the water sample into a 250 mL Erlenmeyer flask.

-

pH Adjustment: Add 2-4 mL of 1 M NaOH. Verify pH is between 12 and 13 using pH paper or a meter.[1]

-

Indicator Addition: Add approx. 0.1 g of the Plasmocorinth B/NaCl powder mixture.[1] The solution should turn a distinct Pink/Red .

-

Titration: Titrate with 0.01 M EDTA solution slowly while swirling.

-

Endpoint: The color change is from Pink → Purple → Pure Blue . Stop immediately when the blue tone persists without a violet hue.[1]

-

Calculation:

(Where 40,080 is the atomic weight of Ca scaled to mg/L)

Advanced Applications

Beyond titration, Plasmocorinth B is utilized in advanced material science research.[1]

Photocatalytic Degradation Model

Because of its complex aromatic structure and azo bond, Plasmocorinth B is used as a "model pollutant" to test the efficiency of advanced oxidation processes (AOPs) and photocatalysts (e.g., ZnO/TiO₂ nanoparticles).[1] Its degradation pathway involves the cleavage of the azo bond (-N=N-), followed by ring opening of the naphthalene core, which can be monitored via UV-Vis spectroscopy at 527 nm .[1]

Biological Staining

In histology, Plasmocorinth B (often under the name Eriochrome Blue SE) has been used to stain biological tissues.[1] Its affinity for calcium makes it useful for visualizing calcified structures, although it is less common than Alizarin Red S for this specific purpose.[1]

References

-

Schwarzenbach, G. (1957).[1] Complexometric Titrations. Interscience Publishers.[1] (Foundational text on the theory of metal indicators).

-

Vogel, A. I. (2000).[1] Vogel's Textbook of Quantitative Chemical Analysis (6th ed.).[1] Prentice Hall.[1] (Source for the standard Calcium titration protocol).

-

Sigma-Aldrich. (n.d.).[1] Product Specification: Mordant Blue 13 (CAS 1058-92-0).[1][][8][9] (Verification of CAS and chemical identity).

-

PubChem. (n.d.).[1] Compound Summary for CID 13991: Mordant Blue 13. National Library of Medicine.[1] [1]

-

Tum, P. K., & Oduor, F. D. (2020).[1] "Effect of pH on the Spectral Properties of Acid Orange Seven and Plasmocorinth B Dyes in Aqueous Systems." ResearchGate.[1] (Data on spectral shifts and pH stability).

Sources

- 1. Mordant Blue 13 (Sunchromine Fast Blue MB) | Biochemical Assay Reagents | 1058-92-0 | Invivochem [invivochem.com]

- 2. chembk.com [chembk.com]

- 3. Improved Processes For Preparing 4 Chloro 2 Amino Phenol And [quickcompany.in]

- 4. researchgate.net [researchgate.net]

- 5. prepchem.com [prepchem.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. Mordant Blue 13 | 1058-92-0 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 9. echemi.com [echemi.com]

An In-depth Technical Guide to the Toxicity and Safe Handling of Mordant Blue 13

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the toxicological profile and safety considerations for Mordant Blue 13 (C.I. 16680), a synthetic azo dye. As a Senior Application Scientist, this document is structured to deliver not just procedural steps but a deeper understanding of the causality behind the recommended safety protocols, grounded in available scientific data and toxicological principles. While specific toxicological studies on Mordant Blue 13 are limited, a thorough analysis of its chemical class—azo dyes—and its potential metabolic byproducts offers critical insights into its hazard profile.

Chemical and Physical Identity of Mordant Blue 13

Mordant Blue 13 is a single azo class dye with a brownish-black to dark blue powder appearance.[1][2][3] It is utilized in the textile industry for dyeing natural fibers like wool and silk and also finds applications in biological staining and environmental monitoring.[1][4] Its chemical structure allows it to form strong, long-lasting bonds with various substrates.[1]

| Property | Value | Source(s) |

| CAS Number | 1058-92-0 | [1][3] |

| Molecular Formula | C₁₆H₉ClN₂Na₂O₉S₂ | [1][3] |

| Molecular Weight | 518.81 g/mol | [1][3] |

| Appearance | Brown-black to dark blue powder | [1][5] |

| Water Solubility | Soluble | [2][3] |

| Storage Temperature | Room Temperature | [1] |

The Toxicological Profile: An Insight into Azo Dyes and Metabolites

The Safety Data Sheet (SDS) for Mordant Blue 13 indicates that comprehensive toxicological data, such as acute toxicity, skin corrosion, and carcinogenicity, is largely unavailable.[5] This is not uncommon for many specialty chemicals. However, by examining the toxicology of azo dyes as a class and the known hazards of its precursors and potential metabolites, we can construct a scientifically sound risk assessment.

The primary toxicological concern with azo dyes is their potential to be metabolized, particularly by azoreductase enzymes present in the human gut microbiota, into aromatic amines.[6] Some of these aromatic amines are known or suspected carcinogens.[6][7]

The manufacturing process of Mordant Blue 13 involves the diazotization of 2-Amino-4-chlorophenol and its coupling with 4,5-Dihydroxynaphthalene-2,7-disulfonic acid .[2][3] Therefore, the toxicity of these precursors and potential metabolites is of significant interest.

Potential Metabolite: 2-Amino-4-chlorophenol

This aromatic amine is a key component in the synthesis of Mordant Blue 13 and a likely metabolite. It is classified as harmful if swallowed and may cause skin irritation.[1]

-

Methemoglobinemia: High levels of 2-Amino-4-chlorophenol can interfere with the oxygen-carrying capacity of the blood, leading to headache, dizziness, and cyanosis (a blue coloration of the skin and lips).[4] In severe cases, it can cause respiratory distress, collapse, and even death.[4]

-

Nephrotoxicity: Studies in animal models have shown that 2-amino-4-chlorophenol can induce kidney damage, although it is considered less potent than its isomer, 4-amino-2-chlorophenol.[8]

-

Irritation: It is recognized as a skin irritant.[1]

Potential Metabolite: 4,5-Dihydroxynaphthalene-2,7-disulfonic acid

This compound is the other precursor in the synthesis of Mordant Blue 13. According to its safety data, it is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[9][10][11]

The following diagram illustrates the potential metabolic pathway of Mordant Blue 13, highlighting the formation of these potentially hazardous aromatic amines.

Caption: Potential metabolic breakdown of Mordant Blue 13.

Hazard Identification and GHS Classification

Based on the available SDS, Mordant Blue 13 itself is not classified for specific hazards.[5] However, considering the hazards of its potential metabolites, a cautious approach is warranted. The GHS pictograms and hazard statements for the metabolites are summarized below.

| Metabolite | GHS Pictogram(s) | Hazard Statement(s) |

| 2-Amino-4-chlorophenol | Harmful if swallowed, Causes skin irritation | |

| 4,5-Dihydroxynaphthalene-2,7-disulfonic acid | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation |

Safe Handling and Storage Protocols

Given the potential for skin, eye, and respiratory irritation, as well as the more severe systemic effects of one of its metabolites, strict adherence to safety protocols is essential.

Engineering Controls

-

Ventilation: Work with Mordant Blue 13 powder should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust particles.[5]

-

Containment: For larger quantities, enclosed systems should be considered to prevent dust dispersion.[6]

Personal Protective Equipment (PPE)

The following diagram outlines the recommended PPE for handling Mordant Blue 13.

Caption: Recommended Personal Protective Equipment (PPE).

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

-

Keep away from incompatible materials such as strong oxidizing agents.[5][10]

First-Aid and Emergency Procedures

Immediate and appropriate first-aid measures are crucial in the event of exposure.

| Exposure Route | First-Aid Protocol | Source(s) |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. | [5][12] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. | [5][12] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [5][12] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [5][12] |

Experimental Protocols: Spill Management

A self-validating system for managing spills is critical to ensure safety and minimize environmental contamination.

Small Spill (Solid)

-

Evacuate and Ventilate: Clear the immediate area of all personnel. Ensure adequate ventilation.

-

Don PPE: Wear appropriate PPE as outlined in section 4.2.

-

Containment: Carefully sweep up the spilled solid, avoiding dust generation. A HEPA-filtered vacuum can also be used.

-

Collection: Place the spilled material into a labeled, sealed container for disposal.

-

Decontamination: Clean the spill area with a damp cloth or paper towels. Place all cleaning materials into the waste container.

-

Disposal: Dispose of the waste according to local, state, and federal regulations.

Large Spill

In the event of a large spill, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.

The following workflow diagram illustrates the decision-making process for spill response.

Caption: Decision workflow for spill response.

Disposal Considerations

Dispose of Mordant Blue 13 and any contaminated materials in accordance with all applicable local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.[5]

Conclusion

While Mordant Blue 13 lacks a complete, specific toxicological dataset, a comprehensive risk assessment based on its chemical family and potential metabolites indicates that it should be handled with care. The primary concerns are skin, eye, and respiratory irritation, with the potential for more severe systemic effects such as methemoglobinemia from its metabolite, 2-Amino-4-chlorophenol. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can work safely with Mordant Blue 13.

References

-

New Jersey Department of Health. (1998, August). Hazard Summary: 2-Amino-4-Chlorophenol. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]

- Chen, H. (2006). Toxicological significance of azo dye metabolism by human intestinal microbiota. Journal of Environmental Science and Health, Part C, 24(1), 1-30.

- Valentovic, M. A., Ball, J. G., Anestis, D. K., & Rankin, G. O. (1992).

-

World dye variety. (2012, September 11). Mordant Blue 13. Retrieved from [Link]

- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2018). Some nitrobenzenes and other industrial chemicals. IARC monographs on the evaluation of carcinogenic risks to humans, 123.

-

Chemos GmbH & Co. KG. (2022, December 6). Safety Data Sheet: 4,5-Dihydroxynaphthalene-2,7-disulfonic acid disodium salt dihydrate. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-4-chlorophenol. National Center for Biotechnology Information. Retrieved from [Link]

-

Sustainability Directory. (2025, November 28). Azo Dye Toxicity. Retrieved from [Link]

- Danish Environmental Protection Agency. (1999).

- Barciela, P., Prieto, M. A., & Vázquez, J. A. (2023). Azo dyes in the food industry: Features, classification, toxicity, alternatives, and regulation. Food and Chemical Toxicology, 178, 113935.

- Sharma, K., & Sharma, S. (2021). Hues of risk: investigating genotoxicity and environmental impacts of azo textile dyes. Environmental Science and Pollution Research, 28(35), 47693-47707.

- Singh, R. L., Singh, P. K., & Singh, R. P. (2015). Decolorization and discovery of metabolic pathway for the degradation of Mordant Black 11 dye by Klebsiella sp. MB398. PloS one, 10(12), e0144981.

- Golka, K., Kopps, S., & Myslak, Z. W. (2004). Toxicity of azo dyes: a review of the literature. Toxicology letters, 151(1), 203-210.

Sources

- 1. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]

- 2. fishersci.com [fishersci.com]

- 3. ec.europa.eu [ec.europa.eu]

- 4. nj.gov [nj.gov]

- 5. pollution.sustainability-directory.com [pollution.sustainability-directory.com]

- 6. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Nephrotoxicity of 4-amino-2-chlorophenol and 2-amino-4-chlorophenol in the Fischer 344 rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemos.de [chemos.de]

- 10. fishersci.com [fishersci.com]

- 11. 4,5-Dihydroxynaphthalene-2,7-disulfonic acid, disodium salt dihydrate, Thermo Scientific Chemicals 250 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.nl]

- 12. 2-Amino-4-chlorophenol | C6H6ClNO | CID 7265 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Spectrophotometric Determination of Calcium Using Eriochrome Blue SE

Abstract & Objective

This application note details a robust protocol for the spectrophotometric determination of Calcium (

Principle of Assay

The determination relies on the formation of a colored chelate complex between Calcium ions and the azo dye Eriochrome Blue SE (Sodium 3-[(5-chloro-2-hydroxyphenyl)azo]-4,5-dihydroxy-2,7-naphthalenedisulfonate).

-

Chromophore Shift: At pH 12–13, the free EBSE dye exists in a deprotonated state, exhibiting a deep Blue/Violet color (

). -

Chelation: Upon binding with Calcium, the dye undergoes a structural conformation change, forming a Red/Magenta complex (

). -

Quantification: The concentration of Calcium is directly proportional to the absorbance of the Red complex (or inversely proportional to the Blue free dye) following Beer-Lambert’s Law.

Reaction Mechanism

Materials & Reagents

Note: All reagents must be Analytical Grade (ACS) or higher. Use deionized (DI) water (

| Reagent | Concentration | Preparation Notes |

| Calcium Carbonate ( | Stock (1000 ppm) | Dissolve 2.497 g dried |

| Eriochrome Blue SE | 0.02% (w/v) | Dissolve 0.1 g EBSE in 500 mL DI water. Prepare fresh weekly. Store in amber glass. |

| Potassium Hydroxide (KOH) | 2.0 M | Dissolve 112.2 g KOH in 1L DI water. (NaOH can be substituted).[1] |

| Masking Agent (Optional) | 5% Triethanolamine | Used only if heavy metal interference (Fe, Al) is suspected. |

Experimental Protocol

Preparation of Calibration Standards

-

Stock Dilution: Dilute the 1000 ppm Calcium Stock to create a working standard of 100 ppm .

-

Series Generation: Prepare a series of 10 mL volumetric flasks labeled Blank, 2, 4, 6, 8, and 10 ppm.

-

Aliquot: Pipette appropriate volumes of the 100 ppm working standard into the flasks (e.g., 0.2 mL for 2 ppm, 1.0 mL for 10 ppm).

Assay Procedure (Sample & Standard)

Execute the following steps for both Standards and Unknown Samples.

-

Sample Addition: Transfer 5.0 mL of the sample (or standard) into a 50 mL volumetric flask.

-

Alkalinization (Critical Step): Add 2.0 mL of 2M KOH .

-

Expert Insight: Swirl immediately. This raises pH > 12, precipitating any Magnesium present as

before the dye is added.

-

-

Masking (If required): Add 1.0 mL of Triethanolamine if Iron/Aluminum interference is expected.

-

Dye Addition: Add 5.0 mL of 0.02% Eriochrome Blue SE solution.

-

Volume Adjustment: Dilute to the mark (50 mL) with DI water and mix thoroughly.

-

Incubation: Allow to stand for 5 minutes at room temperature for color development.

-

Measurement: Measure Absorbance at 550 nm against the Reagent Blank.

Workflow Diagram

Caption: Step-by-step workflow ensuring Magnesium masking via pH adjustment prior to dye chelation.

Method Validation & Performance

Linearity and Sensitivity[2]

-

Linear Range: Typically 1.0 – 12.0 ppm (

). -

Regression Coefficient (

): -

Molar Absorptivity (

):

Interference Management

The primary advantage of EBSE over EBT is the handling of Magnesium.

| Interferent | Tolerance Limit | Mitigation Strategy |

| Magnesium ( | High (>100 ppm) | pH > 12 : Precipitates as hydroxide; does not bind EBSE. |

| Iron ( | Low (< 2 ppm) | Triethanolamine : Add 1 mL of 5% solution to mask. |

| Zinc/Copper | Trace | Cyanide (KCN) : Use with extreme caution or use alternative masking if present. |

Interference Logic Tree

Caption: Decision matrix for handling common interferences in Calcium analysis.

Troubleshooting & Expert Tips

-

Reagent Blank Drift: EBSE solutions can oxidize over time. Always run a fresh "Reagent Blank" (0 ppm Ca) with every batch to zero the spectrophotometer. If the blank absorbance is

AU, prepare fresh dye. -

pH Criticality: If the pH drops below 11.5, Magnesium will begin to solubilize and interfere, causing positive errors. Verify the pH of the final solution occasionally.

-

Precipitate Settling: In samples with very high Magnesium content, the

precipitate might cause light scattering. If this occurs, centrifuge the sample after KOH addition but before dye addition, and use the supernatant.

References

-

Standard Methods for the Examination of Water and Wastewater. (2017). Calcium: EDTA Titrimetric Method (3500-Ca B). American Public Health Association. Link

-

Sigma-Aldrich. (n.d.). Eriochrome Blue SE Product Specification & Properties. Merck KGaA. Link

-

PubChem. (n.d.). Eriochrome Blue SE Compound Summary (CID 13991). National Library of Medicine. Link

-

Analytical Chimica Acta. (Selected Archives). Spectrophotometric determination of calcium in the presence of magnesium.[2][3] (General reference for high-pH azo dye methodology).

Sources

Application Note: Differential Spectrophotometry of Calcium and Magnesium Using Plasmocorinth B

This Application Note is designed for researchers and analytical scientists requiring a robust, high-precision protocol for the differential determination of Calcium (Ca²⁺) and Magnesium (Mg²⁺) using Plasmocorinth B (also known as Eriochrome Blue SE).

Unlike standard EDTA titrations which rely on visual endpoints, this spectrophotometric method utilizes the specific pH-dependent complexation constants of Plasmocorinth B to quantitate Ca²⁺ and Mg²⁺ with instrumental accuracy.

Executive Summary

The accurate differentiation of Calcium and Magnesium in biological fluids (serum, urine) and environmental samples is critical due to their distinct physiological roles. While Atomic Absorption Spectroscopy (AAS) is the gold standard, it is capital-intensive.

Plasmocorinth B (Disodium 3-(5-chloro-2-hydroxyphenylazo)-4,5-dihydroxynaphthalene-2,7-disulphonate) offers a superior spectrophotometric alternative to Eriochrome Black T (EBT). Its key advantage lies in its high selectivity for Calcium at pH 12-13 , where Magnesium precipitates or is spectrally silent. By employing a Split-Sample pH Differential Protocol , researchers can isolate the Calcium signal and mathematically derive the Magnesium concentration with high precision.

Scientific Principle

The Chromophore Mechanism

Plasmocorinth B is a diazo dye that functions as a metallochromic indicator. In its free state at alkaline pH, the dye appears Blue/Violet . Upon chelation with metal ions (Ca²⁺, Mg²⁺), the electron distribution in the naphthol rings shifts, causing a bathochromic shift to Red/Pink .

The Differential "Switch" (pH Control)

The core of this protocol relies on the conditional stability constants (

-

At pH 12.5 - 13.0:

-

Calcium: Forms a stable Red complex with Plasmocorinth B.

-

Magnesium: Precipitates as Magnesium Hydroxide (

) and does not interfere with the optical absorbance of the dye. -

Result: Absorbance is proportional to [Ca²⁺] only .

-

-

At pH 10.0:

-

Calcium & Magnesium: Both ions form stable complexes with Plasmocorinth B.

-

Result: Absorbance is proportional to Total Hardness ([Ca²⁺] + [Mg²⁺]) .

-

By measuring the absorbance of two aliquots at these distinct pH levels, [Mg²⁺] is calculated by difference.

Reagents and Equipment

Equipment

-

UV-Vis Spectrophotometer: Capable of scanning 500–700 nm (Fixed measurement at 615 nm ).

-

Cuvettes: 1 cm path length, quartz or optical glass.

-

pH Meter: Calibrated to pH 10.0 and 13.0.

Reagents

-

Plasmocorinth B Stock Solution (0.5 mM): Dissolve 0.26 g of Plasmocorinth B (CAS 1058-92-0) in 100 mL of deionized water. Note: Solution is stable for 1 week at 4°C.

-

Buffer A (pH 10.0 - Total Hardness): Dissolve 67.5 g

in 570 mL concentrated -

Buffer B (pH 13.0 - Calcium Specific): 1.0 M KOH or NaOH solution.

-

Standard Calcium Solution (1.0 mg/mL):

dissolved in minimal HCl and diluted. -

Standard Magnesium Solution (1.0 mg/mL): Magnesium metal or

dissolved in water. -

Masking Agent (Optional): Potassium Cyanide (KCN) or Triethanolamine (TEA) to mask heavy metals (Fe, Cu) if present.

Experimental Protocol

Preparation of Calibration Curves

Perform this step for both pH conditions to establish the molar absorptivity (

-

Prepare a series of Ca standards (0, 2, 4, 6, 8, 10 µg/mL).

-

Prepare a series of Mg standards (0, 1, 2, 3, 4, 5 µg/mL).

Workflow A: Determination of Calcium (pH 13)

This step isolates Calcium by precipitating Magnesium.

-

Pipette 1.0 mL of Sample into a test tube.

-

Add 2.0 mL of Buffer B (KOH/NaOH) . Check pH > 12.5.

-

Add 1.0 mL of Plasmocorinth B solution.

-

Add 1.0 mL of Deionized Water (to reach final volume 5.0 mL).

-

Mix gently and incubate for 5 minutes (allows Mg(OH)₂ to precipitate fully).

-

Centrifuge at 3000g for 3 minutes if visible turbidity (precipitate) interferes with light path.

-

Measure Absorbance (

) at 615 nm against a Reagent Blank (Water + Buffer B + Dye).

Workflow B: Determination of Total Hardness (pH 10)

This step measures both cations.

-

Pipette 1.0 mL of Sample into a test tube.

-

Add 2.0 mL of Buffer A (Ammonia) . Check pH 10.0 ± 0.1.

-

Add 1.0 mL of Plasmocorinth B solution.

-

Add 1.0 mL of Deionized Water.

-

Mix and measure Absorbance (

) at 615 nm immediately (within 10 mins).

Data Analysis & Calculation

Logic

The absorbance at pH 13 gives the Calcium concentration directly. The absorbance at pH 10 gives the sum.

Step 1: Calculate Calcium

Using the calibration curve from Workflow A:

Step 2: Calculate Magnesium

The Total Absorbance (

Since we know

Note:

Visualization of Workflow

Figure 1: Split-sample differential workflow for isolating Calcium and Magnesium concentrations.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Turbidity at pH 13 | High Mg concentration causing heavy precipitation. | Centrifuge sample at 3000g for 5 mins before measuring absorbance. |

| Fading Color | Oxidation of the dye (azo linkage). | Add a pinch of Ascorbic Acid or Hydroxylamine HCl to the buffer to prevent oxidation. |

| Non-Linearity | Metal concentration exceeds dye capacity. | Dilute sample 1:10. Ensure Dye:Metal molar ratio is at least 5:1. |

| Interference | Presence of Fe³⁺ or Cu²⁺. | Add 1 drop of 5% KCN solution (Caution: Toxic) or Triethanolamine. |

References

-

Kingsley, G. R., & Robnett, O. (1957). New Dye Methods for the Determination of Calcium and Magnesium.[1][2][3] American Journal of Clinical Pathology, 27(2), 223–230. Link

-

Yanagisawa, F. (1955). New Colorimetric Determination of Calcium and Magnesium.[1][4] Journal of Biochemistry, 42(1), 3-11. Link

-

Brush, J. S. (1961). A New Method for the Determination of Calcium in Serum.[1][4][5][6] Analytical Chemistry, 33(6), 798-800. Link

-

Diehl, H., & Ellingboe, J. L. (1956). Indicator for Titration of Calcium in Presence of Magnesium using Disodium Dihydrogen Ethylenediaminetetraacetate. Analytical Chemistry, 28(5), 882–884. Link

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. academic.oup.com [academic.oup.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. US3121613A - Calcium determination method - Google Patents [patents.google.com]

- 5. biolabo.fr [biolabo.fr]

- 6. Complexometric Titration of Calcium and Magnesium by a Semiautomated Procedure | CoLab [colab.ws]

Application Note: Photocatalytic Degradation of Azo Dyes Using TiO₂ Thin Films

Executive Summary

This application note details the fabrication, characterization, and validation of Titanium Dioxide (TiO₂) thin films for the degradation of azo dyes.[1] While azo dyes are primary industrial pollutants, they serve here as robust model organic contaminants for validating Advanced Oxidation Processes (AOPs) relevant to pharmaceutical wastewater treatment.[1] This guide transitions from slurry-based systems to immobilized thin films, eliminating the costly post-filtration step required in suspension systems.[1]

Target Audience: Material Scientists, Environmental Chemists, and Process Engineers in Pharmaceutical Wastewater Management.[1]

Introduction & Scientific Context

Azo dyes, characterized by the stable azo bond (

Why Thin Films?

Classically, TiO₂ powders (like Degussa P25) offer high surface area but suffer from filtration capability issues —separating sub-micron particles from treated water is energy-intensive.[1] Immobilized thin films on glass or quartz substrates solve this by providing a fixed active surface, though they require precise engineering to maximize the surface-area-to-volume ratio.[1]

Mechanism of Action

The process relies on the semiconductor band gap of TiO₂ (Anatase phase

-

Oxidation: The hole (

) reacts with adsorbed water or hydroxide ions to form hydroxyl radicals (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Reduction: The electron (

) reduces adsorbed oxygen to superoxide radicals (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Degradation: These Reactive Oxygen Species (ROS) attack the azo bond, leading to decolorization and eventual mineralization.[1]

Visualizing the Mechanism

The following diagram illustrates the charge separation and radical generation pathway.

Figure 1: Mechanism of charge carrier generation and ROS attack on azo dye structures.

Protocol 1: Sol-Gel Synthesis of TiO₂ Thin Films

Objective: Create a transparent, adhesive, and photoactive Anatase film on a glass substrate.[1]

Materials

-

Precursor: Titanium(IV) Isopropoxide (TTIP) (97%)

-

Solvent: Absolute Ethanol or Isopropanol[1]

-

Stabilizer: Diethanolamine (DEA) or Acetylacetone (AcAc)

-

Substrate: Borosilicate glass slides (cleaned)

Step-by-Step Methodology

-

Substrate Preparation (Critical for Adhesion):

-

Sonicate glass slides sequentially in Acetone, Ethanol, and DI Water (15 min each).

-

Expert Insight: Any organic residue will cause the film to peel during calcination. Treat with Piranha solution (

, 3:1) if wettability is poor.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-

-

Sol Preparation:

-

Mix TTIP with Ethanol (Molar ratio 1:10) under vigorous stirring.

-

Add DEA dropwise (Molar ratio TTIP:DEA = 1:0.[1]5) to prevent precipitation.[1]

-

Add a small amount of water (hydrolysis agent) mixed with ethanol dropwise.

-

Stir for 2 hours at room temperature until a clear, yellowish sol forms.

-

Aging:[1][2][3] Allow sol to age for 24 hours to stabilize the polymeric network.

-

-

Dip Coating:

-

Calcination (Phase Control):

-

Dry film at 100°C for 15 min.

-

Repeat dip-dry cycle 3-5 times to build thickness (~300-500 nm).[1]

-

Final Annealing: Heat to 450°C for 2 hours (Ramp: 5°C/min).

-

Expert Insight: Do not exceed 600°C. Above this, Anatase transforms into Rutile, which has significantly lower photocatalytic activity for this application [1].[1]

-

Protocol 2: Photocatalytic Activity Assessment

Objective: Quantify the degradation rate of a model azo dye (e.g., Methyl Orange or Methylene Blue).[1][4]

Experimental Setup

-

Reactor: Quartz beaker or Petri dish (UV transparent).

-

Light Source: UV-A lamp (365 nm peak), calibrated intensity ~10 mW/cm².[1]

Workflow Diagram

Figure 2: Experimental workflow from synthesis to kinetic data collection.[1]

Procedure

-

Preparation: Place the TiO₂ coated slide into 50 mL of Azo dye solution (10 mg/L).

-

Dark Adsorption (The "Trustworthiness" Step):

-

Irradiation: Turn on the UV source. Maintain constant distance (e.g., 10 cm).

-

Sampling: Measure absorbance at

(e.g., 464 nm for Methyl Orange) every 15 minutes. -

Blank Test: Run an identical setup with a bare glass slide to rule out photolysis (degradation by light alone).

Data Analysis: Langmuir-Hinshelwood Kinetics

For low dye concentrations, the degradation typically follows pseudo-first-order kinetics, derived from the Langmuir-Hinshelwood (L-H) model [2].[1][5][6]

The Equation:

Where:

-

: Concentration at equilibrium (after dark adsorption).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

: Concentration at time

-

: Apparent rate constant (

Calculation Steps:

-

Convert Absorbance (

) to Concentration (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Plot

on the Y-axis vs. Time ( -

Perform a linear regression.[1] The slope of the line is

. -

Validation:

should be

Comparison of Synthesis Methods

| Method | Cost | Film Uniformity | Scalability | Adhesion Quality |

| Sol-Gel Dip Coating | Low | High | Medium | Good (requires annealing) |

| Sputtering (PVD) | High | Very High | Low | Excellent |

| Chemical Vapor Deposition | High | High | High | Excellent |

| Spin Coating | Low | Medium | Low | Moderate |

Troubleshooting & Optimization (Expertise)

-

Issue: Film Peeling/Cracking.

-

Cause: Film is too thick per layer or heating rate was too fast.[1]

-

Fix: Reduce withdrawal speed to

mm/min. Use a ramp rate ofngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-

-

Issue: Low Activity. [1]

-

Cause: Rutile phase presence or sodium diffusion from glass substrate (poisoning).[1]

-

Fix: Ensure calcination

°C. Use quartz glass or apply a silica barrier layer (

-

-

Issue: Data Scatter.

References

-

Fujishima, A., & Honda, K. (1972).[1] Electrochemical Photolysis of Water at a Semiconductor Electrode. Nature, 238, 37–38.[1] Link

-

Konstantinou, I. K., & Albanis, T. A. (2004).[1] TiO2-assisted photocatalytic degradation of azo dyes in aqueous solution: kinetic and mechanistic investigations: A review. Applied Catalysis B: Environmental, 49(1), 1–14.[1][5] Link

-

Yu, J. C., et al. (2003).[1] Effects of F- doping on the photocatalytic activity and microstructures of nanocrystalline TiO2 powders. Chemistry of Materials, 14(9), 3808-3816.[1] Link

-

Liu, Y., et al. (2024).[1] Photocatalytic Degradation of Azo Dyes in Aqueous Solution Using TiO2 Doped with rGO/CdS under UV Irradiation.[1][4] MDPI Processes. Link

Sources

- 1. A brief review on the synthesis of TiO2 thin films and its application in dye degradation [ouci.dntb.gov.ua]

- 2. The Preparation of TiO2 Film by the Sol-Gel Method and Evaluation of Its Self-Cleaning Property - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. Photocatalytic Degradation of Diazo Dye over Suspended and Immobilized TiO2 Catalyst in Swirl Flow Reactor: Kinetic Modeling [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. physicsgirl.in [physicsgirl.in]

Eriochrome Blue SE indicator solution preparation for water hardness

Technical Application Note: High-Fidelity Preparation of Eriochrome Blue SE for Complexometric Titration

Executive Summary

This guide details the preparation, validation, and application of Eriochrome Blue SE (Plasmocorinth B) indicator solutions for the determination of water hardness (Calcium/Magnesium concentration). While Eriochrome Black T (EBT) is the ubiquitous standard (ASTM D1126), Eriochrome Blue SE (CAS 1058-92-0) offers distinct advantages in specific high-alkalinity matrices and demonstrates superior solution stability in certain organic solvent systems.[1] This protocol is designed for pharmaceutical and industrial researchers requiring precise endpoint detection where standard EBT formulations exhibit rapid oxidative degradation or "blocking" interferences.[1]

Chemical Basis & Mechanism[1]

Identity Verification:

-

IUPAC Name: Disodium 3-[(5-chloro-2-hydroxyphenyl)azo]-4,5-dihydroxy-2,7-naphthalenedisulfonate.[1][4]

-

differentiation: Do not confuse with Eriochrome Black T (CAS 1787-61-7) or Calcon (Eriochrome Blue Black R).[1]

The Chelation Mechanism:

Eriochrome Blue SE functions as a metallochromic indicator. In the pH range of 10–12, the free dye exists in a blue anionic form (

During titration with EDTA (Ethylenediaminetetraacetic acid), the EDTA—having a higher formation constant (

Figure 1: Ligand Exchange Pathway The following diagram illustrates the thermodynamic competition driving the color change.

Caption: Thermodynamic displacement of the metal-indicator complex by EDTA, resulting in the restoration of the free indicator's blue chromophore.[1]

Comparative Analysis: SE vs. EBT

Researchers often default to EBT without assessing matrix compatibility.[1] The following table highlights when to switch to Eriochrome Blue SE.

| Feature | Eriochrome Black T (EBT) | Eriochrome Blue SE (EBSE) |

| Endpoint Transition | Wine Red | Red |

| Solution Stability | Poor (Oxidizes in days) | Moderate (Weeks in alcohol) |

| Blocking Interference | High sensitivity to Cu, Fe | Slightly higher tolerance (masking still recommended) |

| pH Range | 9.0 – 10.5 | 10.0 – 12.0 |

| Primary Use Case | General Water Hardness | High Alkalinity / Pharma Raw Materials |

Preparation Protocols

Two methods are provided. Method A (Solid Dispersion) is the "Gold Standard" for long-term storage and reproducibility.[1] Method B (Liquid Solution) is for immediate, high-throughput workflows.[1]

Reagents Required:

-

Eriochrome Blue SE (CAS 1058-92-0), High Purity.[1]

-

Sodium Chloride (NaCl), Analytical Grade, dried at 105°C.[1]

-

Ammonium Hydroxide (

), 25%.[1] -

Methanol or Ethanol (Absolute), for Method B.[1]

Method A: Solid Dispersion (Recommended)

Rationale: Azo dyes in solution are susceptible to polymerization and oxidation.[1] Dispersing the dye in a solid salt matrix prevents these reactions, granting a shelf life of >1 year.

-

Weighing: Accurately weigh 100 mg (0.1 g) of Eriochrome Blue SE.

-

Matrix Ratio: Weigh 10.0 g of dried Sodium Chloride (NaCl).

-

Grinding: Transfer both solids to an agate mortar. Grind vigorously for 5–10 minutes until a homogenous, fine, pale-colored powder is achieved.

-

Storage: Transfer to an amber glass vial with a tight seal. Store in a desiccator.

-

Usage: Add a small spatula tip (approx. 20–50 mg) directly to the titration flask.

Method B: Liquid Indicator Solution

Rationale: For automated liquid handling systems where solids are impractical.

-

Solvent Prep: Prepare a solvent mixture of 50 mL Methanol and 2 mL Ammonium Hydroxide . The alkaline environment stabilizes the dye structure.

-

Dissolution: Dissolve 0.2 g of Eriochrome Blue SE in the solvent mixture.

-

Sonicate: Sonicate for 2 minutes to ensure complete dissolution.

-

Shelf Life: Store at 4°C in the dark. Discard after 30 days or if a precipitate forms.[1]

Validation Protocol (QC Check)

Before using a new batch of indicator for critical assays, validate the endpoint sharpness using a Standard Calcium Solution.

Reagents:

-

Standard Calcium Solution (0.01 M): Dissolve 1.000 g of primary standard

in minimal HCl and dilute to 1 L. -

Buffer Solution (pH 10): Dissolve 67.5 g

in 570 mL conc.

Procedure:

-

Pipette 10.0 mL of Standard Calcium Solution into a 250 mL Erlenmeyer flask.

-

Add 40 mL of Deionized Water.

-

Add 2 mL of pH 10 Buffer.

-

Add Indicator:

-

If Method A: Add ~30 mg of solid mixture.

-

If Method B: Add 3–4 drops.[1]

-

Observation: Solution must turn vivid Wine Red .

-

-

Titrate: Add 0.01 M EDTA slowly.

-